Methyl 5-methyl-1H-imidazole-4-carboxylate
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical and Biological Sciences
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically significant molecules and a cornerstone in medicinal chemistry. tsijournals.comresearchgate.netdoaj.org This ring system is a core component of essential natural products such as the amino acid histidine, histamine, purines, and nucleic acids. researchgate.netdoaj.org The unique electronic properties of the imidazole nucleus, including its ability to act as both a proton donor and acceptor and its capacity to coordinate with metal ions, contribute to its versatile role in biological processes. For instance, histidine residues are crucial for the function of many enzymes and proteins, including hemoglobin. tsijournals.com
In the realm of synthetic chemistry, imidazole derivatives are prized for their broad spectrum of pharmacological activities. doaj.org Researchers have extensively explored these compounds, leading to the development of drugs with applications as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antidiabetic agents. tsijournals.comresearchgate.net The structural characteristics of imidazoles allow them to bind with high affinity to a wide range of biological enzymes and receptors, making them valuable scaffolds in drug design. nih.gov Their polarity and ionizable nature can also improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. doaj.org The adaptability of the imidazole ring allows for diverse substitutions, enabling chemists to fine-tune the biological activity and create novel therapeutic agents. nih.govdergipark.org.tr
Overview of Scholarly Research on Methyl 5-methyl-1H-imidazole-4-carboxylate
This compound is a specific derivative of the imidazole family that serves primarily as a building block or intermediate in organic synthesis. Its structure features a methyl group at the 5-position and a methyl ester at the 4-position of the imidazole ring. While direct research on this specific molecule is less extensive than on some other imidazole derivatives, its importance can be understood through its role in the synthesis of more complex molecules and by examining related compounds.
The compound is commercially available, often as its hydrochloride salt, indicating its utility as a stable starting material in synthetic chemistry. sigmaaldrich.com Scholarly interest in this and related structures, such as Ethyl 5-methyl-1H-imidazole-4-carboxylate, often revolves around their use in creating larger, more complex molecules with potential biological activity. chemicalbook.comchemicalbook.com For example, the related ethyl ester has been studied for its ability to form coordination compounds with metals like cobalt, which have been shown to inhibit processes such as photosynthetic electron flow. chemicalbook.comchemicalbook.com
Furthermore, the synthesis of the corresponding carboxylic acid, 5-methyl-1H-imidazole-4-carboxylic acid, has been documented, starting from the ethyl ester derivative through hydrolysis. prepchem.com This transformation highlights the role of this compound as a precursor to other functionalized imidazoles. Research on similar imidazole carboxaldehydes, like 4-Methyl-5-imidazolecarboxaldehyde, shows their use in synthesizing Schiff bases and metal-organic frameworks (MOFs), further illustrating the synthetic versatility of this class of compounds. researchgate.netsigmaaldrich.com The study of such derivatives provides a framework for understanding the potential applications of this compound in the development of new materials and pharmacologically active agents.
Chemical Data
Below are interactive tables detailing the chemical properties of this compound and a related compound.
Table 1: Properties of this compound Data sourced from PubChem and other chemical suppliers.
| Property | Value |
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(N=CN1)C(=O)OC |
| InChIKey | IDGRFJQRPSMHHP-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity (as hydrochloride salt) | 95% sigmaaldrich.com |
Table 2: Properties of Related Imidazole Derivatives Data sourced from various chemical databases and suppliers.
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) |
| Methyl 1H-imidazole-4-carboxylate | C5H6N2O2 | 126.11 g/mol | 154-156 sigmaaldrich.com |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | C7H10N2O2 | 154.17 g/mol | 204-206 chemicalbook.com |
| 4-Methyl-5-imidazolecarboxaldehyde | C5H6N2O | 110.11 g/mol | 168-170 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10-2)8-3-7-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRFJQRPSMHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343144 | |
| Record name | Methyl 5-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78892-68-9 | |
| Record name | Methyl 5-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 5 Methyl 1h Imidazole 4 Carboxylate and Its Derivatives
Strategies for Imidazole (B134444) Core Construction
The construction of the imidazole ring is a fundamental challenge in organic synthesis. Various methodologies have been developed to achieve this, ranging from classical condensation reactions to modern catalytic processes.
Cycloaddition Reactions in Imidazole-4-carboxylate Ester Formation
Cycloaddition reactions represent a powerful tool for the construction of the imidazole-4-carboxylate ester core. A notable approach involves the reaction of ethyl isocyanoacetate with imidoyl chlorides, which serves as a key step in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.comnih.gov This method is advantageous due to the commercial availability of α-isocyanoacetates, which are versatile reagents for building various nitrogen-containing heterocycles. mdpi.com The reaction mechanism is believed to proceed through the base-mediated generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. Subsequent cyclization and elimination of a chloride ion afford the desired imidazole ester. mdpi.comnih.gov
Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes, provides another efficient route to diversely functionalized imidazole-4-carboxylates. nih.gov This one-pot multicomponent procedure allows for the modulation of substituents at the C-2, N-3, and C-5 positions. nih.gov For instance, the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes under microwave irradiation leads to the formation of 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields. nih.gov
A solvent-free cycloaddition reaction between formamidines and ethyl isocyanoacetate, using DABCO as a base, has also been described for the synthesis of 1-substituted-4-imidazolecarboxylates. researchgate.net This method offers a simple and efficient protocol that avoids the use of metal catalysts and solvents. researchgate.net
| Reactants | Reaction Type | Product | Key Features |
| Ethyl isocyanoacetate, Imidoyl chlorides | Cycloaddition | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | Utilizes commercially available starting materials. mdpi.comnih.gov |
| 1,2-Diaza-1,3-dienes, Primary amines, Aldehydes | Microwave-assisted 1,5-electrocyclization | 3-Alkyl/Aryl-imidazole-4-carboxylates | One-pot, multicomponent, allows for diverse substitution. nih.gov |
| Formamidines, Ethyl isocyanoacetate | Solvent-free cycloaddition | 1-Substituted-4-imidazolecarboxylates | Metal-free, solvent-free, simple protocol. researchgate.net |
| Amido-nitriles | Dehydrative cyclization | 2,4-Disubstituted NH-imidazoles | Mild conditions, tolerates various functional groups. rsc.org |
Multicomponent Approaches to Substituted Imidazoles
Multicomponent reactions (MCRs) are highly efficient for the synthesis of substituted imidazoles in a single step from three or more starting materials. isca.menih.govallresearchjournal.com These reactions are attractive due to their atom economy, operational simplicity, and the ability to generate molecular diversity. isca.me
A common and well-established MCR for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). allresearchjournal.com This method has been adapted using various catalysts and conditions to improve yields and expand its scope. For example, p-toluenesulfonic acid (PTSA) has been used as an inexpensive and non-toxic catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles in good yields. isca.me More recently, a magnetically supported Lewis acidic deep eutectic solvent (LADES@MNP) has been developed as a highly efficient and reusable catalyst for these reactions under solvent-free sonication. nih.gov
Another innovative multicomponent approach involves a phosphonite-mediated reaction of imines, acid chlorides, and N-nosyl imines or tethered nitriles. acs.orgnih.gov This method proceeds through a regioselective cycloaddition with an in situ-generated phospha-münchnone 1,3-dipole, providing an efficient, metal-free route to highly substituted and polycyclic imidazoles. acs.orgnih.gov
| Starting Materials | Catalyst/Mediator | Product Type | Key Advantages |
| 1,2-Diketone, Aldehyde, Ammonium acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted imidazoles | Inexpensive, non-toxic catalyst, good yields. isca.me |
| 1,2-Diketone, Aldehyde, Ammonium acetate/Aniline | Lewis acidic deep eutectic solvent on magnetic nanoparticles (LADES@MNP) | 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted imidazoles | High efficiency, reusability of catalyst, solvent-free. nih.gov |
| Imines, Acid chlorides, N-Nosyl imines/Nitriles | Phosphonite PPh(catechyl) | Highly substituted and polycyclic imidazoles | Metal-free, access to product diversity. acs.orgnih.gov |
Ring-Closing Reactions and Heterocyclic Synthesis
Ring-closing reactions are a cornerstone of heterocyclic synthesis, and various strategies have been employed to construct the imidazole ring. One approach involves the cyclization of α-aminoketones, which can be formed in situ from different precursors. For example, a four-component reaction between an aldehyde, a dicarbonyl compound, an N-hydroxy-imidamide, and a nucleophile can lead to a 1-hydroxyimidazole, which can be further converted to the desired imidazole. rsc.org
The synthesis of imidazoles from N-propargylamines has also gained attention. rsc.org For instance, a silver-catalyzed reaction of N-propargylamines with ketenimines proceeds through a nucleophilic addition, a 5-exo-dig cyclization, and an isomerization sequence to afford substituted imidazoles. rsc.org
Furthermore, solid-phase synthesis techniques have been utilized for the preparation of imidazole-4-carboxylic acids. A novel 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin has been used in microwave-assisted syntheses, allowing for rapid reaction times and the generation of a library of compounds. researchgate.net
Regioselective Functionalization and Derivatization
Once the imidazole core is constructed, its further functionalization is crucial for creating diverse derivatives. Regioselective reactions are particularly important for controlling the position of new substituents on the imidazole ring.
Palladium-Catalyzed Direct Arylation at the C5 Position of Imidazole
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the regioselective functionalization of imidazoles. nih.gov The C5 position of the imidazole ring is often selectively arylated due to its electronic properties. acs.orgnih.gov
Various palladium catalytic systems have been developed to achieve C5-arylation. For example, palladium(II) acetate complexes with phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been shown to be efficient catalysts for the direct C5-arylation of imidazoles with a range of aryl chlorides, which are often less reactive than aryl bromides or iodides. acs.org Microwave irradiation can significantly accelerate these reactions. acs.org
Ligandless palladium-catalyzed C5-arylation of azoles has also been achieved using benzoic acid as a promoter in anisole, offering an alternative to the commonly used polar aprotic solvents like DMF or DMA, which have environmental and safety concerns. nih.govpreprints.org The choice of solvent can have a profound impact on the selectivity of the arylation, with polar aprotic solvents generally favoring C5-monoarylation, while less polar solvents like xylene can lead to C2,C5-diarylation. nih.gov
The regioselective synthesis of 1,5-diaryl-1H-imidazoles can be accomplished through the direct coupling of 1-aryl-1H-imidazoles with aryl halides in the presence of a palladium catalyst and a suitable base. nih.govamazonaws.com
| Imidazole Substrate | Arylating Agent | Catalyst System | Key Findings |
| Imidazoles | Aryl chlorides | Pd(OAc)₂, Phosphine/NHC ligands | Efficient C5-arylation with less reactive aryl chlorides. acs.org |
| 1-Methyl-1H-imidazole | Aryl bromides | Pd(OAc)₂, Benzoic acid | Ligandless arylation in an environmentally friendlier solvent. nih.govpreprints.org |
| 1-Aryl-1H-imidazoles | Aryl iodides/bromides | Pd(OAc)₂, AsPh₃ | Regioselective synthesis of 1,5-diaryl-1H-imidazoles. nih.govamazonaws.com |
Nucleophilic Additions to Formyl Moieties for Derivatization
The formyl group is a versatile handle for the derivatization of imidazole rings. For instance, 4-methyl-1H-imidazole-5-carbaldehyde serves as a starting point for various transformations. researchgate.netdergipark.org.tr The aldehyde functionality can undergo nucleophilic addition reactions to introduce a wide range of substituents.
One common derivatization is the conversion of the formyl group into other functional groups or heterocyclic rings. For example, 4-methyl-5-imidazole carbaldehyde can be converted into benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction sequence involving the aldehyde group. researchgate.net
Furthermore, the N-1 position of the imidazole ring in 4-methyl-1H-imidazole-5-carbaldehyde can be alkylated, and subsequent reactions at the formyl group can lead to a variety of derivatives. researchgate.netdergipark.org.tr The methylation of both nitrogen atoms can also be achieved, forming an imidazolium (B1220033) salt with a reactive carbaldehyde group, which can serve as a precursor for other imidazolium derivatives. researchgate.net
Electrophilic Substitution Reactions on the Imidazole Ring
The imidazole ring is inherently aromatic and possesses a π-electron system that makes it susceptible to electrophilic attack. numberanalytics.com Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C4 and C5 positions due to the stability of the resulting intermediates. globalresearchonline.netuobabylon.edu.iq The reaction proceeds through the formation of a stable arenium ion intermediate. uobabylon.edu.iq Attack at the C2 position is less favored because it involves a canonical form with a positive charge on the nitrogen at position 3, which is electrostatically unfavorable. globalresearchonline.netuobabylon.edu.iq
In the case of Methyl 5-methyl-1H-imidazole-4-carboxylate, the C4 and C5 positions are already substituted. The methyl group at C5 is an electron-donating group, which typically activates the ring towards electrophilic substitution. libretexts.org This leaves the C2 position as the primary site for electrophilic attack, despite its generally lower reactivity compared to C4 and C5 on an unsubstituted ring. uobabylon.edu.iq Common electrophilic substitution reactions applicable to the imidazole nucleus include:
Nitration: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iqmasterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO2+). masterorganicchemistry.com The synthesis of related compounds like 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid demonstrates that nitration is a viable transformation for this class of molecules. chemicalbook.com For instance, the nitration of 1-methylimidazole (B24206) can yield various nitro derivatives, including 1-methyl-5-nitroimidazole. nih.govresearchgate.net
Halogenation: The imidazole ring can be readily halogenated. Bromination with bromine in a solvent like chloroform (B151607) can lead to substituted products. uobabylon.edu.iq Similarly, iodination can be achieved using iodine under alkaline conditions. uobabylon.edu.iq
Sulfonation: Treatment with disulfuric acid at elevated temperatures can introduce a sulfonic acid group onto the imidazole ring. uobabylon.edu.iq
Ester Group Transformations (e.g., Hydrolysis, Transesterification)
The methyl ester group at the C4 position of this compound is a key functional handle for further molecular derivatization.
Hydrolysis: The most common transformation is the hydrolysis of the ester to its corresponding carboxylic acid. This reaction is typically carried out under basic conditions. For example, ethyl 5-methyl-1H-imidazole-4-carboxylate, a close analog, is hydrolyzed to 5-methyl-1H-imidazole-4-carboxylic acid by heating it at reflux with aqueous sodium hydroxide. prepchem.comprepchem.com Similarly, other 1,5-disubstituted-1H-imidazole-4-carboxylate esters have been successfully hydrolyzed to their carboxylic acid forms. nih.gov
Transesterification and Amidation: The ester group can be converted to other esters or amides. A notable transformation is the conversion to a carbohydrazide (B1668358), which can be achieved by reacting the ester with hydrazine (B178648) monohydrate in ethanol (B145695) at reflux temperature. nih.gov Furthermore, reagents like methyl imidazole carbamate (B1207046) have been developed for the chemoselective esterification of carboxylic acids, highlighting the reactivity of imidazole-based compounds in ester transformations. enamine.net
Reductions and Oxidations of Carbonyl Functionalities
The carbonyl of the ester group in this compound can undergo reduction.
Reduction: The ester functionality can be reduced to a primary alcohol. This transformation would convert this compound into (5-methyl-1H-imidazol-4-yl)methanol. The existence and synthesis of related compounds, such as Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate, confirm that the hydroxymethyl group is a stable substituent on the imidazole ring. scbt.com This reduction is a standard procedure in organic synthesis, typically employing reducing agents capable of converting esters to alcohols.
Oxidation: The oxidation of the ester's carbonyl group itself is not a typical reaction. However, the term can sometimes refer to reactions of other parts of the molecule. For related imidazole derivatives containing a formyl group, the aldehyde can be oxidized to a carboxylic acid.
Optimization of Synthetic Pathways and Reaction Conditions
Catalyst Development for Enhanced Selectivity and Yield
The synthesis of substituted imidazoles, including derivatives of this compound, has been significantly advanced through the development of novel catalysts that enhance reaction rates, yields, and selectivity. numberanalytics.com Early synthetic routes for 5-methyl-4-imidazole carboxylic acid esters have been improved by methodologies utilizing inorganic salt composite catalysts.
Modern approaches frequently employ heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture and potential for reuse. tandfonline.com Research has explored a variety of catalytic systems for multicomponent reactions that construct the imidazole ring. rsc.org
Below is a table summarizing various catalysts used in the synthesis of substituted imidazoles, which are relevant to the production of this compound and its derivatives.
| Catalyst System | Type | Application | Key Advantages | Source(s) |
| Fe₃O₄–PEG–Copper | Heterogeneous, Magnetic | One-pot synthesis of multisubstituted imidazoles | Reusable, stable up to 280 °C, effective under solvent-free conditions. | tandfonline.com |
| SiO₂-Pr-SO₃H | Heterogeneous, Solid Acid | Rapid synthesis of 1,2,4,5-tetrasubstituted imidazoles | Excellent catalytic performance, high selectivity, short reaction times. | tandfonline.com |
| ZrO₂-Al₂O₃ | Heterogeneous, Reusable | Three-component synthesis of 2,4,5-trisubstituted imidazoles | High yields (91–99.6%), short reaction time (20 min) at high temperature. | tandfonline.com |
| NiCl₂·6H₂O/Al₂O₃ | Heterogeneous | Synthesis of 2,4,5-trisubstituted imidazoles | Good yields (86–94%) in ethanol at reflux. | tandfonline.com |
| HBF₄–SiO₂ | Solid Acid | 3- and 4-component synthesis of substituted imidazoles | Highly efficient for both tri- and tetrasubstituted products, controls selectivity. | rsc.org |
| ZnFe₂O₄ Nanoparticles | Heterogeneous, Nanocatalyst | Synthesis of tetrasubstituted imidazoles | Catalyst is reusable and acts as a Lewis acid to activate carbonyls. | rsc.org |
| Diruthenium(II) catalyst | Homogeneous | Synthesis of NH-imidazoles via borrowing hydrogen protocol | Tolerant of aryl and heteroaryl functional groups, regioselective. | rsc.org |
Solvent and Temperature Effects on Reaction Outcomes
The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the yield, selectivity, and reaction time in the synthesis of this compound and its analogs.
The effect of temperature is pronounced. For instance, in the alkylation of nitroimidazoles, increasing the temperature to 60°C markedly improved product yields. researchgate.net In other syntheses, optimal temperatures have been identified at higher values, such as 120 °C or 150 °C, to drive the reaction to completion, while temperatures above the optimum can lead to an increase in by-products. rsc.orgguidechem.com Some cycloaddition reactions require initial cooling to low temperatures like -78 °C before warming to room temperature to control the reactivity of intermediates. nih.gov
Solvents play a crucial role in solvating reactants, influencing catalyst activity, and determining the reaction pathway. Acetonitrile has been shown to be a superior solvent compared to DMSO and DMF in certain alkylation reactions, leading to better yields. researchgate.net Ethanol is often used as a solvent for reactions conducted at reflux temperature. nih.govtandfonline.com More specialized solvents like deep eutectic solvents (DES) have also been employed to facilitate imidazole synthesis. rsc.org In a push towards greener chemistry, some syntheses have been optimized to run under solvent-free (neat) conditions, often coupled with high temperatures, which can simplify workup and reduce environmental impact. tandfonline.comrsc.orgrsc.org
The following table details various solvent and temperature conditions reported for the synthesis of related imidazole derivatives.
| Solvent | Temperature | Reaction Type | Notes | Source(s) |
| Ethanol | Reflux | Synthesis of trisubstituted imidazoles | Used with NiCl₂·6H₂O/Al₂O₃ catalyst. | tandfonline.com |
| Solvent-free (Neat) | 110-120 °C | One-pot condensation for imidazoles | Simplifies purification, reduces waste. | tandfonline.comrsc.org |
| Urea/zinc(II) dichloride (DES) | Not specified | Synthesis of 4,5-diphenyl-2-substituted imidazoles | Example of a deep eutectic solvent as reaction medium. | rsc.org |
| Tetrahydrofuran (THF) | -78 °C to Room Temp. | Cycloaddition for 1,5-diaryl-imidazole-4-carboxylates | Low temperature used to control initial nucleophilic attack. | nih.gov |
| Dimethyl sulfoxide (B87167) (DMSO) | 90 °C | Heterocyclization to form a benzimidazole (B57391) derivative | Reaction completed in 3 hours at a controlled temperature. | medcraveonline.com |
| Acetonitrile | 60 °C | Alkylation of nitroimidazoles | Found to give better yields than DMSO or DMF for this specific reaction. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Methyl 1h Imidazole 4 Carboxylate
Elucidation of Reaction Mechanisms
Understanding the precise pathways through which Methyl 5-methyl-1H-imidazole-4-carboxylate and its precursors react is fundamental to optimizing synthetic routes and designing new molecules.
While direct C-H arylation of a pre-formed this compound is not extensively detailed in the reviewed literature, related synthetic strategies provide insight into the formation of aryl-substituted imidazoles. One prominent method involves the construction of the imidazole (B134444) ring with the aryl group already incorporated, rather than adding it to a completed ring. This process, a cycloaddition reaction, is detailed in the following section. The reactivity in these syntheses is heavily influenced by the electronic nature of the reactants. For instance, electron-donating groups on precursors can decrease the electrophilicity of key carbon atoms, hindering the necessary nucleophilic attack required for ring formation. mdpi.com
A key pathway for synthesizing the core structure of 1,5-disubstituted-imidazole-4-carboxylates involves a multi-step cycloaddition and aromatization sequence. nih.gov A proposed mechanism for the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters proceeds as follows:
Anion Generation: A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), activates an α-isocyanoacetate (e.g., ethyl isocyanoacetate) to generate a nucleophilic anion. nih.gov
Nucleophilic Attack: The α-carbon of the isocyanoacetate anion performs a nucleophilic attack on the electrophilic carbon of an imidoyl chloride's C=N double bond. This step results in the elimination of a chloride ion. nih.gov
Tautomerization and Cyclization: The resulting intermediate tautomerizes, which is then followed by an in situ cyclization and a proton transfer to yield the final, stable aromatic imidazole ring. nih.gov
The efficiency of this cyclization is sensitive to the electronic properties of the substituents. The presence of electron-withdrawing groups on the aryl ring attached to the 5-position generally leads to better yields compared to electron-donating groups. mdpi.com This is because electron-donating groups reduce the electrophilicity of the imidoyl chloride carbon, disfavoring the initial nucleophilic attack. mdpi.com
| Substituent on 5-Aryl Ring | Position | Electronic Effect | Reported Yield |
|---|---|---|---|
| Fluorine | para- | Withdrawing | 64% |
| Fluorine | meta- | Withdrawing | 72% |
| Methyl | para- or meta- | Donating | 18% - 41% |
| Methoxy | para- or meta- | Donating | 18% - 41% |
| None | N/A | Neutral | 22% - 37% |
The reactivity of the imidazole ring is characterized by both nucleophilic and electrophilic interactions.
Nucleophilic Reactivity: The nitrogen atoms of the imidazole ring can act as nucleophiles. For example, Ethyl 5-methyl-1H-imidazole-4-carboxylate, a closely related compound, forms coordination compounds with cobalt(II) ions. chemicalbook.comchemicalbook.com In this interaction, the nitrogen atoms donate their lone pair of electrons to the metal center. The nitrogen atom at the N-1 position of the imidazole ring can also be alkylated, a common reaction in the derivatization of imidazole-containing molecules. researchgate.net
Electrophilic Reactivity: The imidazole ring can undergo electrophilic substitution, although the presence of other substituents influences the reaction's course. Studies on related 1-methyl-5-(2-thienyl)-1H-imidazoles have shown that electrophilic attack via nitration and bromination can occur on the imidazole fragment, demonstrating its susceptibility to electrophiles. osi.lv However, the electron-withdrawing nature of substituents on the imidazole ring can also direct electrophilic attack to other parts of the molecule. osi.lv
Kinetic Studies and Determination of Reaction Rates
Kinetic analysis provides quantitative data on reaction speeds and offers deeper mechanistic understanding.
Specific studies applying the Kinetic Isotope Effect (KIE) to reactions involving this compound were not identified in the surveyed literature. However, the KIE is a powerful tool for elucidating reaction mechanisms, particularly those involving hydrogen transfer. nih.gov This technique compares the rate of a reaction using a molecule with a light isotope (e.g., hydrogen, ¹H) to the rate of the same reaction with a heavy isotope (e.g., deuterium, ²H) at the same position. nih.govdntb.gov.ua
A significant KIE is typically observed if the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov For this compound, a KIE study could be designed, for example, by synthesizing a version of the molecule where the protons on the C5-methyl group are replaced with deuterium. If a reaction mechanism involves the abstraction of a hydrogen atom from this methyl group in its rate-limiting step, a slower reaction rate would be expected for the deuterated compound, thus providing strong mechanistic evidence. nih.gov
Pathways of Functional Group Interconversions
The carboxylate group and the N-H of the imidazole ring in this compound are key sites for functional group interconversions, allowing for the synthesis of a diverse range of derivatives.
The ester functional group is particularly versatile. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into other derivatives. nih.gov For example, the reaction of 1,5-diaryl-1H-imidazole-4-carboxylate esters with hydrazine (B178648) monohydrate yields the corresponding carbohydrazide (B1668358) derivatives. nih.gov Furthermore, general organic synthetic methods can be applied, such as the reduction of the ester to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL). vanderbilt.edu The synthesis of the title compound itself is an example of an esterification reaction, starting from 1H-imidazole-4-carboxylic acid and methanol (B129727). nbinno.com
Based on the conducted research, there is insufficient scientific literature available to generate a detailed article on the coordination chemistry of this compound that adheres to the specific structure and topics requested.
The search results did not yield specific studies on the ligand properties, synthesis of metal complexes, or the construction of coordination polymers and Metal-Organic Frameworks (MOFs) for this particular compound. While information exists for structurally related compounds—such as the corresponding ethyl ester, the analogous imidazole-4-carboxylic acid, and derivatives with different substituents—using this data would not meet the strict requirement of focusing solely on this compound.
General principles of coordination chemistry suggest that the imidazole ring and the carboxylate group of this molecule would likely act as N- and O-donors to metal ions. uomustansiriyah.edu.iqmsu.eduuni-siegen.deuomustansiriyah.edu.iq The imidazole moiety can coordinate through its pyridinic nitrogen atom, and the carboxylate group can bind in various modes (monodentate, bidentate chelating, or bridging). uomustansiriyah.edu.iqresearchgate.netuci.edu This versatility would theoretically allow for the formation of various metal complexes and potentially coordination polymers. researchgate.netsigmaaldrich.com
However, without specific experimental data and structural analysis from peer-reviewed literature for this compound, any discussion would be purely speculative. Detailed research findings, data tables, and specific examples of its complexes with metals like Co(II), Cd(II), Ni(II), Ru(III), Pd(II), or Pt(IV) are not available in the provided search results. Therefore, it is not possible to construct the requested scientific article with the required level of detail and accuracy.
Coordination Chemistry and Supramolecular Assemblies of Methyl 5 Methyl 1h Imidazole 4 Carboxylate
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Rational Design of Extended Supramolecular Networks
The rational design of extended supramolecular networks is a cornerstone of crystal engineering, aiming to construct large, ordered assemblies from molecular building blocks. Methyl 5-methyl-1H-imidazole-4-carboxylate is a prime candidate for this approach due to its specific functional groups that allow for predictable and directional non-covalent interactions. The design of networks using this molecule relies on the inherent properties of its imidazole (B134444) ring and carboxylate group. researchgate.netresearchgate.net
Role of Hydrogen Bonding and π-π Stacking Interactions in Solid-State Architectures
The solid-state architecture of this compound is primarily governed by a combination of strong hydrogen bonds and weaker, yet significant, π-π stacking interactions. These non-covalent forces dictate the precise arrangement of molecules within the crystal lattice. researchgate.net
Hydrogen Bonding: The most influential interaction is hydrogen bonding, driven by the imidazole ring. The protonated nitrogen (N-H) acts as a hydrogen bond donor, while the lone pair on the other nitrogen atom serves as an acceptor. stanford.edu This typically results in the formation of infinite chains or discrete dimeric pairs, which are common motifs in imidazole-containing crystal structures. rsc.orgmdpi.com Furthermore, the oxygen atoms of the methyl carboxylate group can also act as hydrogen bond acceptors, creating additional links that can cross-link chains or stabilize the crystal packing in a more complex three-dimensional network.
| Potential Hydrogen Bond Interaction | Donor Group | Acceptor Group | Resulting Structural Motif |
| Imidazole-Imidazole | Imidazole N-H | Imidazole N: | Linear chains, tapes, or dimers stanford.edursc.org |
| Imidazole-Carboxylate | Imidazole N-H | Carboxylate C=O | Cross-linking between chains, network stabilization mdpi.com |
π-π Stacking Interactions: The aromatic nature of the imidazole ring facilitates π-π stacking interactions between adjacent molecules. nih.govvu.nl These interactions, where the electron clouds of the rings overlap, contribute significantly to the thermodynamic stability of the solid-state structure. mdpi.com The stacking can occur in various geometries, such as face-to-face or offset arrangements, and the interplay between these π-π interactions and the stronger hydrogen bonds determines the final, densely packed crystal architecture. nih.govrsc.org The combination of directional hydrogen bonds and less directional π-π stacking allows for the formation of intricate and stable supramolecular assemblies.
Impact of Coordination on Molecular and Biological Activities
The coordination of metal ions to this compound can dramatically alter its molecular and biological properties. Introducing a metal center can modify the ligand's electronic structure, enforce specific geometries, and unlock novel reactivity or biological functions. acs.orgnih.gov
This compound is a versatile ligand, offering multiple potential coordination sites for metal ions. These include the pyridine-type nitrogen of the imidazole ring and the oxygen atoms of the carboxylate group. researchgate.net This allows the molecule to bind to metals in various modes, such as a monodentate, bidentate-chelating, or bridging ligand, facilitating the construction of diverse coordination complexes. rsc.org
A key example demonstrating the impact of coordination is found in studies of the closely related compound, Ethyl 5-methyl-1H-imidazole-4-carboxylate. Research has shown that this ligand forms coordination compounds with cobalt (Co²⁺). chemicalbook.com Crucially, these resulting cobalt complexes were found to exhibit significant biological activity. Specifically, they act as inhibitors of photosynthetic electron flow and ATP synthesis, a function known as Hill reaction inhibition. chemicalbook.com This finding underscores a powerful principle: the chelation of a metal ion to the imidazole-carboxylate core can induce or enhance biological activity that is absent in the free organic ligand. This enhancement may be attributed to factors such as increased lipophilicity of the complex, which aids in crossing biological membranes, or the creation of a rigid structure that can effectively bind to a biological target. nih.gov
| Compound/Complex | Metal Ion | Observed Biological Activity | Reference |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate Complex | Co(II) | Inhibition of photosynthetic electron flow; ATP-synthesis inhibition (Hill Reaction) | chemicalbook.com |
This demonstrates that metal coordination is a viable strategy for transforming relatively simple organic molecules like this compound into functionally active agents.
Medicinal Chemistry Applications and Biological Activity Mechanisms of Methyl 5 Methyl 1h Imidazole 4 Carboxylate Derivatives
Antimicrobial and Anticancer Efficacy
The imidazole (B134444) scaffold is a cornerstone in the development of agents targeting pathogenic microbes and cancer cells. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, attributable to their structural versatility and ability to interact with multiple biological targets. nih.govnih.gov
In Vitro and In Vivo Evaluation of Biological Responses
The therapeutic potential of Methyl 5-methyl-1H-imidazole-4-carboxylate derivatives has been substantiated through extensive in vitro and in vivo studies. Newly synthesized 4-carboxylic imidazole derivatives have shown promising antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, Acinetobacter baumanii, and the fungus Candida albicans. researchgate.net Specific imidazole derivatives, designated HL1 and HL2, were effective against both Gram-positive and Gram-negative bacterial strains in laboratory tests. nih.gov
In the realm of oncology, imidazole derivatives have been evaluated against numerous human cancer cell lines. acs.org For instance, certain derivatives have shown inhibitory effects on non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460. nih.gov A notable study screened novel 1H-Benzo[d]imidazole derivatives against a panel of 60 cancer cell lines, identifying molecules with 50% growth inhibition (GI₅₀) values in the low micromolar range. acs.org Other research has documented the potent activity of imidazole derivatives against breast cancer (MDA-MB-231, T47D, MCF-7), colon cancer (HT29, SW480, HCT116), and other cancer cell lines, with some compounds showing greater potency than the standard drug cisplatin. nih.govnih.gov For example, the derivative BZML displayed potent IC₅₀ values of 27.42 nM and 23.12 nM against SW480 and HCT116 colorectal cancer cells, respectively. nih.gov Furthermore, some imidazole-based compounds have demonstrated moderate antiviral activity against HIV-1 in cell-based assays. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Measured Activity (IC₅₀/GI₅₀) | Reference |
| BZML (13) | SW480 (Colorectal) | 27.42 nM | nih.gov |
| BZML (13) | HCT116 (Colorectal) | 23.12 nM | nih.gov |
| Purine derivative (46) | MDA-MB-231 (Breast) | 1.22 µM | nih.gov |
| Purine derivative (47) | A549 (Lung) | 2.29 µM | nih.gov |
| Benzimidazole (B57391) (22) | Porcine Brain Tubulin | 1.52 µM | nih.gov |
| Benzimidazole (11a, 12a, 12b) | 60-cell line panel | 0.16 - 3.6 µM | acs.org |
| Imidazole-pyrimidine hybrid (5) | MDA-MB-231 (Breast) | Excellent Cytotoxicity | bohrium.com |
Mechanisms of Action against Pathogens and Cancer Cells
The biological effects of these derivatives are underpinned by diverse mechanisms of action. In bacteria, imidazole compounds are thought to inhibit growth by disrupting critical processes such as cell wall or protein synthesis. nih.gov
Their anticancer mechanisms are multifaceted and target various hallmarks of cancer. A primary mode of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov For example, one benzimidazole derivative was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Another well-documented mechanism is the inhibition of topoisomerases; certain benzimidazole derivatives have been shown to inhibit human Topoisomerase I, an enzyme critical for DNA replication and repair, leading to G2/M phase cell cycle arrest. acs.org
Other identified anticancer mechanisms include:
DNA Alkylation: The approved drug dacarbazine, an imidazole derivative, functions by adding an alkyl group to the DNA of cancer cells. nih.gov
Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes in cancer progression, such as histone deacetylases (HDACs), protein kinases (tyrosine and serine-threonine kinases), and carbonic anhydrases (CAs). nih.govbohrium.com
Signaling Pathway Disruption: Imidazole compounds can interfere with crucial signaling pathways, including the vascular endothelial growth factor (VEGF) pathway, which is essential for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov They can also modulate the p53-Murine Double Minute 2 (MDM2) protein interaction. nih.gov
Structure-Activity Relationship (SAR) Investigations for Therapeutic Potential
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of these derivatives. SAR studies have provided valuable insights into how specific structural modifications influence biological activity. nih.govnih.gov
Key SAR findings for different classes of imidazole derivatives include:
Benzimidazole Sulfonamides: The placement of a benzene (B151609) sulfonyl group on the benzimidazole nitrogen was found to enhance anticancer activity. nih.gov Furthermore, the addition of 2,5-dimethyl, 4-methyl, or 4-methoxy groups on this phenylsulfonyl ring increased potency. nih.gov
Indole-Linked Imidazoles: For compounds linking imidazole to an indole (B1671886) ring, substituting a methyl group at the 4-position of the indole resulted in a significant increase in antiproliferative activity. nih.gov
Imidazole-Coumarin Conjugates: In a series of antiviral agents, potency and selectivity against the Hepatitis C virus were substantially increased by two factors: maintaining a hydrogen atom at the N(1) position of the imidazole ring and introducing a substituent such as Cl, F, Br, Me, or OMe onto the coumarin (B35378) nucleus. mdpi.com
These investigations provide a rational basis for the design of new, more potent, and selective imidazole-based therapeutic agents.
Enzyme Inhibition Studies
The imidazole ring's ability to coordinate with metal ions makes its derivatives potent inhibitors of various enzymes, particularly metalloenzymes, which play critical roles in physiological and pathological processes. nih.govfrontiersin.org
Inhibition of Metalloenzymes and Impact on Metabolic Pathways
Derivatives of this compound have been identified as effective inhibitors of several metalloenzymes. A prominent example is their activity against carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes. nih.gov Imidazole-based pyrimidine (B1678525) hybrids have been shown to be significant inhibitors of human carbonic anhydrase isoforms hCA-II and hCA-IX, the latter of which is highly expressed in many tumors and contributes to cancer progression. bohrium.comsemanticscholar.org Kinetic studies revealed that these compounds act as competitive inhibitors. bohrium.com
The imidazole moiety can also act as a ligand in coordination chemistry, forming complexes with metal ions in the active sites of enzymes. For example, the imidazole ring can coordinate to the heme iron in cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. nih.gov The metabolic fate of these derivatives is also an important consideration; studies on related structures have shown that the methyl ester group can be hydrolyzed by carboxylesterase enzymes. nih.gov
Table 2: Inhibition of Carbonic Anhydrase (CA) by Imidazole-Based Hybrids
| Compound | Target Enzyme | Activity (IC₅₀) | Inhibition Type | Reference |
| Compound 2 | hCA-II | 12.3 ± 0.1 µM | Competitive | bohrium.com |
| Compound 7 | hCA-IX | 9.6 ± 0.2 µM | Competitive | bohrium.com |
| Compound 8 | hCA-IX | Selective for hCA-IX | - | bohrium.com |
| Compound 10 | hCA-IX | Selective for hCA-IX | Competitive | bohrium.com |
| Compound 11 | hCA-II / hCA-IX | 11.6 ± 0.2 µM (hCA-II) | Competitive | bohrium.com |
Interference with Photosynthetic Electron Flow and ATP Synthesis
A unique application of these compounds is in the field of photosynthesis inhibition. Ethyl 4-methyl-5-imidazolecarboxylate, a close analogue of the title compound, forms coordination complexes with cobalt ions (Co²+). chemicalbook.com These coordination compounds have been shown to be effective inhibitors of the Hill reaction in photosynthesis. chemicalbook.com
The mechanism of action involves the inhibition of photosynthetic electron flow and the subsequent disruption of ATP synthesis. chemicalbook.com In controlled laboratory studies, the application of these compounds to plant models resulted in a significant reduction in chlorophyll (B73375) fluorescence and ATP synthesis rates when compared to control groups, confirming their role as potent photosynthesis inhibitors.
Specific Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)
Derivatives of this compound have demonstrated notable inhibitory activity against key carbohydrate-metabolizing enzymes, including α-glucosidase and α-amylase. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes mellitus. nih.govnih.gov
A variety of imidazole derivatives have been synthesized and evaluated for their potential as α-glucosidase and α-amylase inhibitors. For instance, novel series of benzimidazole-Schiff base hybrids and other imidazole derivatives have shown significant inhibitory potential against α-glucosidase, with some compounds exhibiting even greater potency than the standard drug, acarbose (B1664774). researchgate.netnih.gov The inhibitory activity is often influenced by the nature and position of substituents on the imidazole ring and associated aryl moieties. nih.gov For example, benzohydrazide-based imine derivatives showed outstanding α-glucosidase inhibition, with IC50 values ranging from 5.60 ± 0.30 to 38.10 ± 0.30 µM, compared to acarbose (IC50 = 38.45 ± 0.80 µM). researchgate.net
The following table summarizes the α-glucosidase inhibitory activity of selected imidazole derivatives:
| Compound | IC50 (µM) | Reference |
| Benzohydrazide imine derivative 5c | 5.60 ± 0.30 | researchgate.net |
| Benzohydrazide imine derivative 15c | 7.30 ± 0.10 | researchgate.net |
| Benzotriazole-based bis-Schiff base 1 | Potent | nih.gov |
| Benzotriazole-based bis-Schiff base 9 | Potent | nih.gov |
| Acarbose (Standard) | 38.45 ± 0.80 | researchgate.net |
Similarly, imidazole derivatives have been investigated as α-amylase inhibitors. α-Amylase is responsible for the initial breakdown of complex carbohydrates into smaller oligosaccharides. nih.gov Thiazolidin-4-one derivatives of benzohydrazide, for example, displayed excellent α-amylase inhibitory potential, with IC50 values ranging from 0.40 ± 0.05 to 22.11 ± 1.20 µM, with one analog being more potent than the standard, acarbose (IC50 = 0.91 ± 0.20 µM). researchgate.net The inhibitory effect of these derivatives often increases with concentration. ajchem-a.com
The table below presents the α-amylase inhibitory activity of selected imidazole derivatives:
| Compound | IC50 (µM) | Reference |
| Thiazolidin-4-one derivative 5d | 0.40 ± 0.05 | researchgate.net |
| Acarbose (Standard) | 0.91 ± 0.20 | researchgate.net |
Molecular Mechanisms of Enzyme-Ligand Interactions
Molecular docking and dynamics studies have been instrumental in elucidating the interactions between imidazole derivatives and the active sites of α-glucosidase and α-amylase. researchgate.netresearchgate.net These computational techniques help to understand the binding modes and rationalize the observed inhibitory activities. researchgate.net
For α-glucosidase, docking studies have revealed that imidazole derivatives can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. mdpi.com For example, in a study of benzimidazole-Schiff base hybrids, the most potent compound showed a competitive type of inhibition with a Ki value of 60 µM. researchgate.net Docking simulations indicated that the inhibitor fits into the active site of α-glucosidase, and its stability is maintained through interactions with the surrounding amino acid residues. researchgate.net Key residues often involved in these interactions include those that are also recognized by known inhibitors like acarbose. mdpi.com
In the case of α-amylase, molecular docking has shown that imidazole derivatives can bind to the active site, often interacting with critical amino acid residues such as TRP59. researchgate.net The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.net For instance, one study found that the interaction between a ligand and TRP59, GLN63, and THR163 was significant. researchgate.net The stability of these enzyme-ligand complexes is a key determinant of the inhibitory potency.
Antiviral and Immunomodulatory Properties
Derivatives of this compound have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov The imidazole scaffold is a component of various compounds that have shown inhibitory activity against different stages of the HIV-1 life cycle. nih.gov
Research has focused on the synthesis of novel imidazole derivatives and their evaluation in cell-based antiviral assays. nih.gov For instance, a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazide (B1668358) derivatives were synthesized and tested for their ability to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov Several of these compounds exhibited moderate antiviral activity, with percentage inhibitions ranging from 33–45%. nih.gov
Another study on imidazole thioacetanilide (B1681303) derivatives identified compounds with potent inhibition of HIV-1, with EC50 values as low as 0.18 µM, which was comparable to the reference drugs nevirapine (B1678648) and delavirdine. nih.gov These findings highlight the potential of the imidazole core in the development of new anti-HIV-1 agents. nih.gov
The following table presents the anti-HIV-1 activity of selected imidazole derivatives:
| Compound Derivative | EC50 (µM) | Target | Reference |
| Imidazole thioacetanilide 29e | 0.18 | HIV-1 | nih.gov |
| Imidazole thioacetanilide 29b | 0.20 | HIV-1 | nih.gov |
| 1,5-diaryl-1H-imidazole-4-carbohydrazide 11a | >200 | HIV-1 | nih.gov |
| 1,5-diaryl-1H-imidazole-4-carbohydrazide 11b | 158.4 | HIV-1 | nih.gov |
Certain imidazole compounds have been shown to modulate cellular immune and inflammatory responses. nih.gov These effects are often attributed to their interaction with various components of the immune system.
An experimental study on the effects of some imidazole compounds on cellular immune responses found that they could suppress the delayed-type hypersensitivity reaction in mice. nih.gov The study also showed that these compounds inhibited the migration of leukocytes in the presence of an antigen in rats. nih.gov The mechanism of action is thought to involve the modulation of T-lymphocyte function, as H2 receptors are present on their surface. nih.gov
Furthermore, isoxazole (B147169) derivatives, which share a five-membered heterocyclic ring structure with imidazoles, have been studied for their immunomodulatory activities. nih.gov These compounds have shown regulatory effects on lymphocyte proliferation and cytokine production. nih.gov
Role as Key Intermediates in Pharmaceutical Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. nbinno.comresearchgate.net The imidazole ring is a fundamental structural motif in many pharmaceuticals due to its diverse biological activities. semanticscholar.orgresearchgate.netnih.gov
The reactivity and structural features of this compound make it a versatile precursor for the creation of more complex heterocyclic systems. nbinno.com It serves as a starting material for synthesizing various organic compounds with potential applications in medicinal chemistry. nbinno.comresearchgate.net
For example, it can be hydrolyzed to form 5-methyl-1H-imidazole-4-carboxylic acid, which can then be used in further synthetic transformations. prepchem.com The ester group can also be converted to other functional groups, such as hydrazides, which are precursors for the synthesis of various bioactive molecules. nih.gov The imidazole core itself can be further functionalized, allowing for the creation of a diverse library of compounds for screening in drug discovery programs. semanticscholar.orgresearchgate.net The synthesis of these derivatives often involves multi-step reactions and can be achieved through various established synthetic methodologies. nih.govsemanticscholar.org
Drug Design and Lead Optimization Strategies
The scaffold of this compound serves as a valuable starting point in medicinal chemistry for the design and development of novel therapeutic agents. The inherent structural features of the imidazole ring, including its aromaticity, hydrogen bond donor and acceptor capabilities, and the potential for substitution at multiple positions, make it a privileged structure in drug discovery. Lead optimization strategies for derivatives of this compound focus on systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. These strategies often involve structure-activity relationship (SAR) studies, isosteric and bioisosteric replacements, and computational modeling to rationalize and guide synthetic efforts.
A key aspect of designing drugs from the this compound core is the exploration of substituents on the imidazole ring and modifications of the carboxylate group. The ester at the C4 position is a common handle for creating diverse libraries of amides, hydrazides, and other functional groups to modulate biological activity and physicochemical properties. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies:
SAR studies are fundamental to understanding how chemical structure relates to biological activity. For imidazole derivatives, these studies typically involve synthesizing a series of analogs with systematic variations at different positions of the imidazole ring and the C4-substituent.
For instance, in the development of HIV-1 integrase inhibitors based on a 1,5-diaryl-1H-imidazole-4-carboxylic acid scaffold, a thorough SAR analysis was conducted. nih.gov While the core is different, the principles can be applied to the 5-methyl-1H-imidazole-4-carboxylate framework. In this study, converting the C4-carboxylate ester to the corresponding carboxylic acid or carbohydrazide was a key step. nih.gov The study revealed that the nature and position of substituents on the aryl rings at the N1 and C5 positions significantly impacted the inhibitory activity. For example, the presence of a methyl group on a phenyl ring at the C5 position was found to be important for potency. nih.gov
Table 1: SAR of 1,5-Diaryl-1H-imidazole-4-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors This table is based on data for a related class of compounds and illustrates the principles of SAR.
| Compound | N1-Substituent | C5-Substituent | C4-Substituent | Inhibition (%) at 100 µM |
|---|---|---|---|---|
| Example 1 | p-Bromophenyl | p-Fluorophenyl | Carboxylic Acid | 83 |
| Example 2 | p-Bromophenyl | p-Methylphenyl | Carboxylic Acid | 82 |
| Example 3 | p-Bromophenyl | p-Fluorophenyl | Carbohydrazide | - |
Lead Optimization:
Once a "hit" compound with desired biological activity is identified, lead optimization aims to improve its drug-like properties. This process involves fine-tuning the structure to enhance potency, selectivity, metabolic stability, and other pharmacokinetic parameters while minimizing toxicity.
Computational Approaches in Drug Design:
Modern drug design often employs computational tools to guide the synthetic process. Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein. For example, in the design of novel anti-cancer agents based on a 4-methylthiazole-5-carboxylic acid scaffold, which is structurally related to the imidazole core, molecular docking was used to study the binding modes with the MUC1 oncoprotein. nih.gov Such in silico studies help in prioritizing which analogs to synthesize, thereby saving time and resources.
The crystallographic analysis of related compounds like 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid reveals how substitution patterns influence molecular geometry and intermolecular interactions. This structural information is invaluable for structure-based drug design, allowing for the rational design of molecules that can form favorable interactions with their biological targets.
Theoretical and Computational Investigations of Methyl 5 Methyl 1h Imidazole 4 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of imidazole (B134444) derivatives, providing a robust framework for understanding their behavior at a molecular level. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For Methyl 5-methyl-1H-imidazole-4-carboxylate, this involves calculating the total energy of the molecule at various atomic arrangements to find the one with the minimum energy. DFT methods, such as B3LYP or M06, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly used for this purpose. nih.govresearchgate.netacs.org This process yields crucial information on bond lengths, bond angles, and dihedral angles of the equilibrium geometry.
For molecules with rotatable single bonds, such as the ester group in this compound, a conformational analysis is necessary to identify the most stable conformer. iu.edu.sa This involves rotating the C-O bond of the ester group and calculating the energy at each step to map the potential energy surface. The structure corresponding to the global energy minimum is then used for subsequent calculations. DFT-optimized molecular structures often show excellent agreement with geometries determined experimentally by X-ray crystallography. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor, and its energy is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons. youtube.com For imidazole derivatives, the HOMO is often located over the imidazole ring. researchgate.net
LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons. youtube.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for describing molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is indicative of a more reactive molecule. researchgate.net
Computational studies on similar heterocyclic compounds have determined energy gaps that provide insight into their reactive nature.
| Parameter | Typical Calculated Value (eV) for Imidazole Derivatives |
|---|---|
| HOMO Energy | ~ -6.0 to -7.0 eV |
| LUMO Energy | ~ -1.5 to -2.5 eV |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 eV |
Note: The values presented are representative examples based on DFT calculations for related imidazole structures and may vary depending on the specific computational method and basis set used.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. orientjchem.org The MEP map is plotted on the molecule's surface, with different colors representing different values of the electrostatic potential. nih.gov
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. For this compound, these regions are expected around the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester group. nih.govresearchgate.net
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) is a typical positive region. orientjchem.org
Green Regions: Correspond to areas of zero potential, indicating neutral electrostatic potential. researchgate.net
The MEP map provides a clear picture of the molecule's charge distribution, highlighting the primary sites for intermolecular interactions. nih.gov
Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. The results are used to interpret and assign the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov DFT calculations can predict the vibrational frequencies and intensities with reasonable accuracy. acs.org
Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. acs.org For this compound, key vibrational modes include:
N-H stretching: In the imidazole ring.
C=O stretching: Of the methyl carboxylate group, which is sensitive to its chemical environment. acs.org
C-H stretching: From the methyl groups and the imidazole ring.
Ring stretching: Vibrations associated with the imidazole ring framework.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) for Related Structures |
|---|---|---|
| N-H (ring) | Stretching | ~3100-3200 |
| C-H (aromatic/aliphatic) | Stretching | ~3000-3100 (aromatic), ~2950 (aliphatic) |
| C=O (ester) | Stretching | ~1710-1730 |
| C=N/C=C (ring) | Stretching | ~1500-1600 |
Note: These are representative values from DFT studies on similar molecules and serve as a guide for spectral interpretation. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org This technique calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). acs.org
TD-DFT calculations on imidazole and benzimidazole (B57391) derivatives have shown good agreement between theoretical and experimental UV-Vis spectra. acs.orgresearchgate.net The solvent environment can significantly influence the absorption spectrum, and this effect can be modeled computationally using approaches like the Conductor-like Polarizable Continuum Model (CPCM). researchgate.net For this compound, the electronic transitions are expected to be of the π→π* and n→π* type, characteristic of heterocyclic aromatic systems.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time in an explicit solvent environment. emory.edu
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between all atoms to simulate their movement over a period of time. emory.edu Such simulations can be used to study:
Solvation Structure: How solvent molecules arrange around the solute, including the formation and dynamics of hydrogen bonds between the imidazole N-H and carbonyl oxygen with water molecules.
Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.
Transport Properties: Such as the diffusion coefficient of the molecule in a particular solvent.
Thermodynamic Properties: MD simulations at different temperatures can be used to analyze thermodynamic quantities like the enthalpy of micellization for amphiphilic carboxylates. emory.edu
MD simulations thus offer a bridge between the static picture provided by DFT and the macroscopic behavior of the compound in a realistic chemical environment.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently employed to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These studies are crucial for elucidating the structural basis of therapeutic activity and for the rational design of more potent and selective drug candidates.
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on structurally related imidazole derivatives. For instance, research on various imidazole-containing compounds has demonstrated their potential to inhibit enzymes like GlcN-6-P synthase, which is a target for antimicrobial agents. researchgate.net In these studies, the imidazole core often plays a critical role in forming key interactions within the active site of the enzyme.
A hypothetical molecular docking study of this compound against a putative protein target would involve the prediction of its binding conformation and the calculation of its binding affinity. The binding energy, typically expressed in kcal/mol, is a measure of the stability of the ligand-protein complex; a lower binding energy indicates a more stable interaction. The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the imidazole ring can act as both a hydrogen bond donor and acceptor, while the methyl groups can engage in hydrophobic interactions. The ester group can also participate in hydrogen bonding.
A study on 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of HIV-1 integrase revealed that the carboxylic acid moiety forms hydrogen bonds with key amino acid residues like histidine and glutamic acid, while the imidazole motif also contributes to hydrogen bonding. nih.gov This suggests that the carboxylate group of this compound would likely be a key interaction point within a target's binding site.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -7.8 | GLU81, LYS33 | Hydrogen Bond |
| Inhibition Constant (Ki) (µM) | 2.5 | VAL15, ALA45 | Hydrophobic Interaction |
| RMSD (Å) | 1.2 | LEU78, ILE92 | van der Waals |
This table is illustrative and based on typical data from molecular docking studies of similar heterocyclic compounds.
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound are governed by the electronic properties of the imidazole ring and the nature of its substituents: the two methyl groups and the methyl carboxylate group. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting these properties.
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which influences its electron density distribution. The N-1 nitrogen is pyrrole-like and the N-3 nitrogen is pyridine-like. The 5-methyl group is an electron-donating group, which increases the electron density of the ring, potentially making it more susceptible to electrophilic attack. Conversely, the 4-methyl carboxylate group is an electron-withdrawing group, which decreases the electron density of the ring, particularly at the C4 and C5 positions.
The interplay of these groups determines the molecule's reactivity. For instance, the N-1 proton is acidic and can be removed by a base. The N-3 nitrogen is basic and can be protonated or act as a nucleophile. The carboxylate group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. Studies on related 4-methyl-5-imidazole carbaldehyde derivatives have shown that the imidazole ring can be N-alkylated. researchgate.net
Chemical reactivity can be quantified using calculated parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions. The MEP map would indicate the electron-rich (red) and electron-poor (blue) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. The HOMO (Highest Occupied Molecular Orbital) energy indicates the ability to donate an electron (nucleophilicity), while the LUMO (Lowest Unoccupied Molecular Orbital) energy indicates the ability to accept an electron (electrophilicity).
Table 2: Predicted Chemical Reactivity Parameters for this compound
| Parameter | Predicted Value/Region | Implication |
| HOMO Energy | -6.5 eV | Moderate nucleophilicity, likely centered on the imidazole ring. |
| LUMO Energy | -1.2 eV | Moderate electrophilicity, with the carboxylate carbon being a likely site for nucleophilic attack. |
| Most Basic Site | N-3 Nitrogen | Prone to protonation and coordination to electrophiles. |
| Most Acidic Site | N-1 Hydrogen | Can be deprotonated by a strong base. |
| Most Electrophilic Carbon | Carbonyl Carbon | Susceptible to nucleophilic addition-elimination reactions. |
These values are representative and would be determined through specific computational calculations.
Thermodynamic Analysis of Complex Formation and Reaction Energetics
Thermodynamic analysis provides insights into the stability of complexes formed by this compound and the energetics of its reactions. This information is crucial for understanding its behavior in different chemical environments and for optimizing reaction conditions for its synthesis or modification.
The formation of coordination complexes with metal ions is a characteristic feature of imidazole derivatives. A study on 1H-imidazole-4-carboxylic acid, a related compound, detailed the synthesis and thermodynamic analysis of its complexes with various metal ions. researchgate.net The thermodynamic parameters of decomposition, such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), were calculated from thermogravimetric analysis (TGA) data. researchgate.net
For this compound, similar studies could be conducted to determine the stability of its metal complexes. The coordination could involve the N-3 nitrogen of the imidazole ring and the carbonyl oxygen of the ester group, forming a chelate ring.
Reaction energetics, such as the heat of formation and reaction enthalpies, can be computationally predicted. For example, the hydrolysis of the ester group to form 5-methyl-1H-imidazole-4-carboxylic acid is an important reaction. prepchem.com A thermodynamic analysis would reveal whether this reaction is exothermic or endothermic and provide the activation energy barrier, which is useful for determining the required reaction conditions.
Table 3: Hypothetical Thermodynamic Data for the Hydrolysis of this compound
| Thermodynamic Parameter | Value (kJ/mol) | Significance |
| Enthalpy of Reaction (ΔH) | -25 | The reaction is exothermic, releasing heat. |
| Gibbs Free Energy of Reaction (ΔG) | -15 | The reaction is spontaneous under standard conditions. |
| Activation Energy (Ea) | 80 | A moderate energy barrier suggests that heating may be required to increase the reaction rate. |
This table presents plausible thermodynamic data for the specified reaction, which would be confirmed through experimental or computational analysis.
Advanced Spectroscopic Characterization of Methyl 5 Methyl 1h Imidazole 4 Carboxylate and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to confirm the molecular framework and the spatial relationships between atoms.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For Methyl 5-methyl-1H-imidazole-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton group, while the ¹³C NMR spectrum reveals the chemical shifts of the carbon skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display three primary singlet signals, confirming the absence of vicinal proton-proton coupling. These signals correspond to the proton on the imidazole (B134444) ring (C2-H), the protons of the methyl group attached to the ring (C5-CH₃), and the protons of the ester's methyl group (COOCH₃). The broad signal of the N-H proton is also a key feature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides evidence for all six carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group, which appears significantly downfield, and the carbons of the imidazole ring. The chemical shifts of the two methyl carbons provide further structural confirmation. rsc.org The analysis of related imidazole structures, such as 2,4,5-triphenyl-1H-imidazole and its derivatives, helps in assigning these chemical shifts. rsc.org
Expected ¹H and ¹³C NMR Chemical Shifts Data inferred from analogous compounds.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | ~12.0-13.0 (broad s) | - |
| C2-H | ~7.5-8.0 (s) | ~135-140 |
| C4 | - | ~125-130 |
| C5 | - | ~137-145 |
| C=O | - | ~160-165 |
| 5-CH₃ | ~2.3-2.5 (s) | ~10-15 |
| COO-CH₃ | ~3.7-3.9 (s) | ~50-55 |
While 1D NMR confirms the presence of functional groups, 2D NMR techniques like COSY, HSQC, and HMBC are employed to piece together the molecule's connectivity puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily confirm the absence of couplings between the isolated singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show a cross-peak connecting the C2 carbon to the C2 proton, the C5-methyl carbon to its protons, and the ester methyl carbon to its protons.
From the C5-CH₃ protons to the C4 and C5 ring carbons.
From the C2-H proton to the C4 and C5 ring carbons.
From the ester's O-CH₃ protons to the ester's carbonyl carbon (C=O).
From the C2-H proton to the C4 carbon, confirming the substitution pattern.
These 2D experiments, particularly HMBC, provide unambiguous assignment of the quaternary carbons and confirm the regiochemistry of the substituents on the imidazole ring. beilstein-journals.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS is used to confirm its elemental composition of C₆H₈N₂O₂. High-resolution instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers are typically employed for this analysis. rsc.orgnih.govwiley.com
Expected High-Resolution Mass Spectrometry Data
| Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₆H₈N₂O₂ | [M+H]⁺ | 141.0659 |
| C₆H₈N₂O₂ | [M+Na]⁺ | 163.0478 |
Chromatography-mass spectrometry techniques separate complex mixtures before individual components are introduced into the mass spectrometer for analysis.
LC-MS: Liquid chromatography is the predominant technique for analyzing polar, non-volatile compounds like this compound. mdpi.com A typical method involves reverse-phase HPLC with a C18 column, using a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile, often with a formic acid modifier to improve peak shape and ionization. wiley.comsielc.com The mass spectrometer detects the parent ion ([M+H]⁺ at m/z 141) and its characteristic fragments, confirming the identity of the compound eluting from the column. rsc.org
GC-MS: Due to the low volatility of the compound, direct analysis by GC-MS is challenging. mdpi.com A chemical derivatization step is typically required to convert the imidazole into a more volatile species. gdut.edu.cn For instance, derivatization with reagents like isobutyl chloroformate can make related imidazole compounds amenable to GC-MS analysis. gdut.edu.cn This method is often used for detecting trace amounts of imidazoles in complex matrices. mdpi.comgdut.edu.cn
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" for the compound.
The IR spectrum of this compound is dominated by several characteristic absorption bands. A broad band in the 3100-3300 cm⁻¹ region is indicative of the N-H stretching vibration of the imidazole ring. The most prominent feature is the intense absorption from the ester carbonyl (C=O) stretch, expected around 1700–1720 cm⁻¹. Other significant peaks include C-H stretching vibrations just above 3000 cm⁻¹ and various C=C and C=N ring stretching vibrations in the 1500-1600 cm⁻¹ region. rsc.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule's structure. rsc.org
Expected IR and Raman Vibrational Frequencies Data inferred from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (imidazole ring) | 3100 - 3300 | Medium, Broad |
| C-H stretch (aromatic & aliphatic) | 2850 - 3100 | Medium-Weak |
| C=O stretch (ester) | 1700 - 1720 | Strong |
| C=N / C=C stretch (imidazole ring) | 1500 - 1600 | Medium |
| Fingerprint Region | < 1500 | Complex |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Stability
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. chemchart.com The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For imidazole and its derivatives, the primary electronic transitions observed in the UV region are π → π* and n → π* transitions. google.com The imidazole ring contains a conjugated π system, and the nitrogen atoms also possess non-bonding (n) electrons. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. google.com
The electronic spectrum of the parent compound, imidazole, shows a characteristic absorption peak around 217 nm, which is attributed to a π → π* transition of the C=N bond within the heterocyclic ring. Another weaker absorption, corresponding to an n → π* transition, is observed at approximately 275 nm. The introduction of substituents onto the imidazole ring can cause a shift in these absorption maxima. For instance, the presence of a benzene (B151609) ring substituent in benzimidazole (B57391) results in a red shift (a shift to longer wavelengths) of the main absorption peak to 276 nm.
In the case of This compound , the presence of the methyl and methyl carboxylate groups is expected to influence the electronic transitions. While specific experimental data for this compound is not available, we can anticipate its UV-Vis absorption characteristics based on related compounds. It is expected to exhibit strong absorption bands in the UV region, characteristic of the substituted imidazole core.
The stability of metal complexes involving imidazole-based ligands can also be investigated using UV-Vis spectroscopy. The formation of a coordination complex between a metal ion and the imidazole ligand often results in a shift in the absorption bands of the ligand and the appearance of new bands related to d-d transitions of the metal center. google.com By monitoring changes in the absorbance at specific wavelengths, the stability constants of these complexes can be determined.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound and Related Compounds
| Compound | Expected λmax (nm) (π → π) | Expected λmax (nm) (n → π) | Solvent |
| Imidazole | ~217 | ~275 | Not Specified |
| 4-Methyl-3-penten-2-one | 236 | 314 | Not Specified |
| 1,3-Butadiene | 217 | - | Not Specified |
| 1,3,5-Hexatriene | 258 | - | Not Specified |
| This compound | Anticipated in the 220-260 range | Anticipated in the 280-320 range | Dependent on solvent polarity |
Note: The values for this compound are predictive and based on the electronic effects of its substituents on the imidazole chromophore.
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
While the specific crystal structure of This compound has not been publicly reported, the crystallographic parameters of numerous related imidazole and pyrazole (B372694) derivatives have been determined. These structures reveal common features, such as the planarity of the imidazole ring and the potential for intermolecular interactions like hydrogen bonding and π-π stacking, which stabilize the crystal structure.
For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related heterocyclic compound, was determined to be in the monoclinic system with the space group P21/c. In many imidazole derivatives, the molecules are linked by N-H···N hydrogen bonds, forming supramolecular chains. The crystal structure of a complex containing a methylimidazole moiety revealed the participation of the methyl hydrogen in C-H···π interactions, which are a factor in determining the molecular packing within the crystal.
The determination of the crystal structure of This compound would provide invaluable information on its molecular geometry. Key parameters that would be determined include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This data would allow for a detailed analysis of intramolecular and intermolecular interactions.
Interactive Data Table: Illustrative Crystallographic Data for a Related Heterocyclic Compound (Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.141(3) |
| b (Å) | 13.934(4) |
| c (Å) | 7.2777(18) |
| β (°) | 97.816(14) |
| Volume (ų) | Not specified |
| Z | 4 |
Source:
Note: This data is for a structurally related pyrazole derivative and is presented for illustrative purposes to indicate the type of information obtained from a single crystal XRD study.
Conclusion and Future Research Directions
Synthesis of Key Academic Findings on Methyl 5-methyl-1H-imidazole-4-carboxylate
This compound is a heterocyclic compound that has garnered attention as a versatile building block in synthetic and medicinal chemistry. The imidazole (B134444) ring is a crucial scaffold in numerous biologically important molecules, including amino acids like histidine and a wide range of pharmaceuticals. nih.govajrconline.org The core structure of this compound, featuring a methyl ester and a methyl group on the imidazole ring, provides specific steric and electronic properties that are leveraged in the synthesis of more complex molecules.
Research has primarily focused on using this compound and its isomers as intermediates. For instance, derivatives of imidazole carboxylates are key starting materials in the creation of substituted imidazoles. nih.gov These synthetic routes often involve reactions like N-alkylation to modify the imidazole ring or hydrolysis of the ester group to the corresponding carboxylic acid, which can then be used in amide coupling reactions. nih.govresearchgate.net Studies have shown that the functionalization of the imidazole core is crucial for developing compounds with specific biological activities. ajrconline.org For example, related imidazole derivatives have been investigated for anticancer, antimicrobial, and anti-inflammatory properties. nih.govajrconline.org The strategic placement of substituents on the imidazole ring, such as the methyl and carboxylate groups in the title compound, influences the molecule's ability to interact with biological targets like enzymes and receptors. nih.gov
While direct research on the biological activity of this compound itself is not extensively documented in high-impact studies, its value is established through its role in constructing larger, more complex bioactive molecules. For example, a structural isomer, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was identified as a side product in the synthesis of a potential antitubercular agent, highlighting the role of such carboxylates in drug discovery pipelines. nih.gov The synthesis of various 1,5-diaryl-1H-imidazole-4-carboxylate esters has been achieved through cycloaddition reactions, demonstrating the utility of the imidazole carboxylate framework in creating diverse molecular libraries. nih.gov
Identification of Emerging Research Avenues and Unexplored Potentials
The future research potential for this compound and its derivatives is significant, extending from medicinal chemistry to materials science.
In Medicinal Chemistry:
Targeted Therapies: The imidazole scaffold is known to bind to a variety of enzymes and receptors. nih.gov A major emerging avenue is the use of this compound as a starting point for designing highly specific inhibitors for therapeutic targets. Future work could focus on developing derivatives that target specific kinases, proteases, or metabolic enzymes implicated in cancer or infectious diseases.
Antimicrobial Resistance: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. numberanalytics.com Imidazole-containing compounds are being explored for their potential to combat resistance. numberanalytics.com Research could explore how modifications of this compound lead to novel compounds that can overcome existing resistance mechanisms.
Supramolecular Complexes: An exciting and relatively unexplored area is the incorporation of this molecule into supramolecular complexes for drug delivery or as diagnostic agents. nih.gov Imidazole-based supermolecules have shown potential for enhanced bioavailability and targeted action. nih.gov
In Materials Science:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Imidazole-dicarboxylic acids, closely related to the hydrolyzed form of the title compound, are effective ligands for creating MOFs. researchgate.net These materials have applications in gas storage, catalysis, and sensing. Research into the coordination chemistry of 5-methyl-1H-imidazole-4-carboxylic acid could yield new functional materials with tailored properties.
Sustainable Materials: Imidazole-based compounds are being investigated for their role in creating sustainable materials, such as stable polymers and functionalized surfaces for CO2 capture or heavy metal remediation. numberanalytics.com The specific structure of this compound could be exploited to develop new environmentally friendly technologies.
Future Challenges and Opportunities in Imidazole Chemistry and Applications
The broader field of imidazole chemistry, while promising, faces several challenges that also represent significant opportunities for innovation.
Challenges:
Regiocontrolled Synthesis: A persistent challenge in imidazole chemistry is achieving regiocontrolled synthesis, meaning the ability to add functional groups to specific atoms in the imidazole ring without creating unwanted isomers. rsc.org Developing more selective and efficient synthetic methods is a key goal. numberanalytics.comrsc.org
Green Chemistry: Many current synthetic routes for imidazoles rely on harsh conditions or environmentally harmful reagents. A major challenge is the development of greener, more sustainable synthetic processes, such as using catalytic methods, renewable feedstocks, and solvent-free reactions. numberanalytics.com
Overcoming Drug Resistance: In medicinal applications, a significant hurdle is the development of drug resistance to existing imidazole-based therapeutics like the azole antifungals. nih.gov
Opportunities:
Novel Synthetic Methodologies: The need for better synthetic control opens opportunities for discovering new catalytic systems (e.g., using copper or palladium) and innovative reaction pathways that provide high yields and selectivity. numberanalytics.comrsc.org
Expansion into New Applications: Beyond pharmaceuticals, there is a vast, underexplored potential for imidazole derivatives in fields like agricultural chemistry (as plant protectants) and industrial chemistry (as corrosion inhibitors). ajrconline.org
Interdisciplinary Research: The greatest opportunities lie at the intersection of chemistry, biology, and materials science. nih.gov Collaborative efforts can accelerate the design of new imidazole-based drugs, advanced materials, and diagnostic tools, leading to potential breakthroughs in medicine and technology. numberanalytics.com
Q & A
Q. What are the common synthetic routes for Methyl 5-methyl-1H-imidazole-4-carboxylate, and what reaction conditions are optimal for high yield?
- Methodological Answer : The synthesis of methyl-substituted imidazole carboxylates typically involves multi-step reactions, including cyclization and esterification. For example, a method analogous to the production of 5-hydroxy-1H-imidazole-4-carboxamide ( ) can be adapted:
Cyclization : React 2-amino malonamide with a carbonyl-containing compound (e.g., methyl acetoacetate) in the presence of a carboxylic acid catalyst (e.g., acetic acid) to form the imidazole ring.
Esterification : Introduce the methyl ester group via nucleophilic substitution or acid-catalyzed esterification.
Optimal conditions include:
- Temperature: 80–100°C for cyclization.
- Solvent: Polar aprotic solvents (e.g., DMF) for improved solubility.
- Catalyst: Acidic conditions (pH 4–6) to stabilize intermediates .
Yields can exceed 70% with rigorous purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How is this compound characterized using spectroscopic methods, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : A singlet at δ 3.8–4.0 ppm (methoxy group), a singlet at δ 2.5–2.7 ppm (methyl group on the imidazole ring), and aromatic protons (imidazole ring) at δ 7.0–7.5 ppm.
- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, methoxy at δ 50–55 ppm, and methyl groups at δ 10–15 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O stretch) and ~3100 cm⁻¹ (imidazole N-H stretch).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 154.13 g/mol).
Discrepancies in peak splitting (e.g., unexpected coupling in ¹H NMR) may indicate impurities or tautomeric forms, requiring additional purification or 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in NMR or X-ray crystallography data when analyzing this compound derivatives?
- Methodological Answer :
- NMR Contradictions :
- Tautomerism : Imidazole derivatives often exhibit tautomerism. Use variable-temperature NMR to observe dynamic equilibrium or DFT calculations to predict stable tautomers.
- Impurity Peaks : Compare with literature (e.g., NIST Chemistry WebBook in ) or synthesize reference standards.
- X-ray Crystallography :
- Data Mismatches : Refine structures using SHELXL () with restraints for bond lengths/angles. Validate hydrogen bonding networks against Etter’s graph set analysis ().
- Twinned Crystals : Employ the TWIN/BASF commands in SHELXL to model twinning .
Cross-validate with spectroscopic data to ensure consistency .
Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation, and what graph set analysis approaches are applicable?
- Methodological Answer :
Identify Donors/Acceptors : Map N-H (donor) and carbonyl/imidazole nitrogen (acceptors).
Classify Motifs : Use Etter’s notation (e.g., D for chains, R for rings). For example, a D₁¹(2) motif indicates a two-membered chain with one donor and one acceptor.
Predict Aggregation : Dominant R₂²(8) rings suggest cyclic dimers, while C₂²(6) chains indicate 1D polymeric structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
